molecular formula C22H19N3O4S B14939201 2-(4-methyl-1,3,6-trioxo-2-phenyloctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide

2-(4-methyl-1,3,6-trioxo-2-phenyloctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide

Cat. No.: B14939201
M. Wt: 421.5 g/mol
InChI Key: LZFFEJQTJYEPRA-UHFFFAOYSA-N
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Description

2-(4-methyl-1,3,6-trioxo-2-phenyloctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1,3,6-trioxo-2-phenyloctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1,3,6-trioxo-2-phenyloctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1,3,6-trioxo-2-phenyloctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors and enzymes underlies its biological activities . For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-1,3,6-trioxo-2-phenyloctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

2-(7-methyl-3,5,9-trioxo-4-phenyl-10-thia-4,8-diazatricyclo[5.2.1.02,6]decan-1-yl)-N-phenylacetamide

InChI

InChI=1S/C22H19N3O4S/c1-21-16-17(19(28)25(18(16)27)14-10-6-3-7-11-14)22(30-21,20(29)24-21)12-15(26)23-13-8-4-2-5-9-13/h2-11,16-17H,12H2,1H3,(H,23,26)(H,24,29)

InChI Key

LZFFEJQTJYEPRA-UHFFFAOYSA-N

Canonical SMILES

CC12C3C(C(=O)N(C3=O)C4=CC=CC=C4)C(S1)(C(=O)N2)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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